molecular formula C7H5NOS2 B2605512 2-Mercaptobenzo[d]thiazol-6-ol CAS No. 74537-63-6

2-Mercaptobenzo[d]thiazol-6-ol

Cat. No.: B2605512
CAS No.: 74537-63-6
M. Wt: 183.24
InChI Key: SZNXHOMOAFJDRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Mercaptobenzo[d]thiazol-6-ol is an organosulfur compound with the molecular formula C7H5NOS2. It is a derivative of benzothiazole and contains both a mercapto (thiol) group and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercaptobenzo[d]thiazol-6-ol typically involves the reaction of 2-aminothiophenol with carbon disulfide in the presence of a base. The reaction proceeds as follows:

    Step 1: 2-Aminothiophenol is reacted with carbon disulfide (CS2) in the presence of a base such as sodium hydroxide (NaOH) to form the intermediate 2-mercaptobenzothiazole.

    Step 2: The intermediate is then oxidized to form this compound.

The reaction conditions usually involve maintaining a low temperature and using a solvent such as dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Mercaptobenzo[d]thiazol-6-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiol derivatives.

    Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

2-Mercaptobenzo[d]thiazol-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Mercaptobenzo[d]thiazol-6-ol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Mercaptobenzo[d]thiazol-6-ol is unique due to the presence of both a mercapto and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-hydroxy-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NOS2/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNXHOMOAFJDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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